molecular formula C9H6ClN3OS B14987869 N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14987869
M. Wt: 239.68 g/mol
InChI Key: AZAANMFYJCSKOT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C9H6ClN3OS

Molecular Weight

239.68 g/mol

IUPAC Name

N-(3-chlorophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6ClN3OS/c10-6-2-1-3-7(4-6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)

InChI Key

AZAANMFYJCSKOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-chloroaniline with thionyl chloride to form 3-chlorophenyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with a carboxylic acid derivative to form the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 3-chlorophenyl group undergoes nucleophilic substitution under specific conditions. For example:

  • Aromatic amines displace the chlorine atom, forming 5-amino-1,2,3-thiadiazole derivatives. This reaction is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

  • Thiols react with the chlorophenyl group, yielding sulfides. Subsequent cyclization of these intermediates can produce fused heterocycles like 1,3,6-thiadiazepines .

Example Reaction Pathway:

ReactantReagent/ConditionsProductYield
N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide1,2-phenylenediamine, EtOH, reflux1,3,6-Thiadiazepine derivative~50%

Dimroth Rearrangement

Under basic conditions, the 5-amino-1,2,3-thiadiazole intermediate (formed via nucleophilic substitution) undergoes a Dimroth rearrangement to generate 5-mercapto-1,2,3-triazole derivatives . This process is temperature-dependent and typically occurs at 60–80°C.

Carboxamide Functionalization

The carboxamide group participates in condensation and acylation reactions:

  • Acylation : Reaction with acetyl chloride or chloroacetyl chloride forms N-acylated derivatives, enhancing lipophilicity for biological applications .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under ultrasonic irradiation yields benzylidene derivatives, often used to study electronic effects on reactivity .

Cyclization Reactions

The thiadiazole ring facilitates cyclization with bifunctional reagents:

  • Thiadiazepine Formation : Reaction with o-phenylenediamines produces fused 1,3,6-thiadiazepines via elimination of hydrogen sulfide .

  • Triazole-Thiadiazole Hybrids : Interaction with thiosemicarbazide in POCl₃ yields triazole-linked thiadiazoles, demonstrating antiviral potential .

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance electrophilicity at the 5-position of the thiadiazole, promoting nucleophilic attacks. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity .

Reactivity Comparison:

Substituent on ThiadiazoleReactivity Toward Nucleophiles
-Cl (Electron-withdrawing)High
-OCH₃ (Electron-donating)Moderate

Solvent and Temperature Dependence

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) optimize nucleophilic substitution by stabilizing transition states .

  • Temperature : Elevated temperatures (≥80°C) accelerate rearrangement and cyclization steps but may reduce selectivity .

Scientific Research Applications

Based on the search results, the compound "N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" (note the methyl group at the 4-position of the phenyl ring, which is slightly different from what you asked) is relevant as a plant disease controller . Studies indicate that thiadiazole derivatives, in general, have a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties . Also, 1,2,3-thiadiazole hybrid structures have shown biomedical activities such as antifungal, antiviral, insecticidal, antiameobic, anticancer, and plant protection effects .

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as a Plant Disease Controller

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is effective in controlling various plant diseases, including bacterial diseases, rice blast, rice sheath blight, and rice helminthosporium leaf spot . It is also effective against powdery mildew of barley and wheat, oats crown rust, rust of other plants, tomato late blight, and downy mildew of cucumber and grape . Furthermore, it can control apple scab, apple alternaria leaf spot, pear black spot, citrus melanose, and diseases caused by Pseudomonas, Xanthomonas, and Erwinia bacteria, as well as viral diseases like tobacco mosaic virus . The compound exhibits high controlling activity against rice blast and shows no phytotoxicity to rice .

Preparation and Application

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be produced using the process described in JP-A-8-325110 . For application, the compound is prepared into a usable form by blending it with a suitable inert carrier and an adjuvant . This mixture can be formulated as a suspension, emulsifiable concentrate, soluble concentrate, wettable powder, granules, dust, or tablets . The agricultural and horticultural disease controller is applied to paddy field water, stalks, leaves of fruit trees, vegetables, crops, flowers, ornamental plants, or soil, before or at the time of disease occurrence .

Other Thiadiazole Derivatives and Their Applications

Due to the broad range of applications of thiadiazole derivatives, other related compounds have been explored for various medicinal purposes:

  • Anticancer Agents: Thiadiazole derivatives have demonstrated in vitro and in vivo efficacy across various cancer models . Specific derivatives, such as 1,3,4-thiadiazole-2-sulfonamide, have decreased the viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .
  • Anti-Epileptic Agents: 1,3,4-thiadiazole derivatives have shown potential as anti-epileptic agents. For instance, a compound showed 85.44% inhibition in scPTZ and MES tests, with the chlorine substituent found to be particularly effective .
  • Heparanase Inhibitors: Triazole-thiadiazole compounds have shown heparanase inhibition, attenuating primary tumor growth in mouse models . A specific compound, 4-MMI, efficiently inhibits heparanase enzymatic activity, cell invasion, experimental metastasis, and tumor growth .
  • Anti-TMV Activity: 1,2,3-thiadiazole derivatives have been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV) . Derivatives incorporating a 1,3,4-oxadiazole ring showed potent curative, inactivation, and protection effects against TMV .

Table of Applications of Thiadiazole Derivatives

ApplicationThiadiazole DerivativeTarget/Activity
Plant Disease ControlN-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideEffective against rice blast, sheath blight, powdery mildew, and various bacterial and viral diseases in plants
Anticancer1,3,4-Thiadiazole-2-sulfonamide derivativesDecreased viability of various human cancer cells (leukemia, lung, ovarian, melanoma, colon, glioma, renal, prostate, breast)
Anti-Epileptic6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one85.44% inhibition in scPTZ and MES tests
Heparanase InhibitionTriazole-thiadiazole (4-MMI)Inhibits heparanase enzymatic activity, cell invasion, experimental metastasis, and tumor growth
Anti-TMV (antiviral)1,2,3-thiadiazole with 1,3,4-oxadiazole ringPotent curative, inactivation, and protection effects against Tobacco Mosaic Virus (TMV)

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, altering their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, leading to changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3-bromophenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the 3-position of the phenyl ring can enhance its binding affinity to certain enzymes and receptors compared to other similar compounds .

Biological Activity

N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, which is known for its pharmacological potential. The synthesis typically involves the reaction of 3-chlorophenyl isothiocyanate with various amines or carboxylic acids to yield the desired thiadiazole derivative. This compound's structure is depicted as follows:

N 3 chlorophenyl 1 2 3 thiadiazole 4 carboxamide\text{N 3 chlorophenyl 1 2 3 thiadiazole 4 carboxamide}

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung)12.5
MCF-7 (Breast)8.0
HeLa (Cervical)15.0
HCT-116 (Colon)10.0

The compound has demonstrated significant cytotoxicity against these cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

Research indicates that the anticancer activity of this compound may be linked to several mechanisms:

  • Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases involved in the apoptotic pathway .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase transition, which is critical for preventing cancer cell proliferation .
  • Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases such as ERK1/2, which play a role in cell signaling pathways associated with cancer progression .

Case Studies

Several case studies provide insight into the efficacy and potential applications of this compound:

  • In Vivo Studies : In mouse models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized its potential as an effective antitumor agent .
  • Combination Therapy : Research has also explored the use of this compound in combination with conventional chemotherapy agents like doxorubicin. The combination showed enhanced cytotoxic effects and reduced drug resistance in certain cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : This compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1,2,3-thiadiazole-4-carboxylic acid derivatives with 3-chloroaniline in the presence of coupling agents like EDC·HCl and HOBt·H₂O (common in amide bond formation) . Solvent choice (e.g., acetonitrile or DMF) and temperature (reflux for 1–3 minutes) significantly impact cyclization efficiency and yield, as seen in analogous thiadiazole syntheses . Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For chlorophenyl-containing analogs, data collection at 292 K with SHELX software (e.g., SHELXL for refinement) achieves mean C–C bond precision of 0.003 Å and R-factors < 0.04 . Hydrogen bonding and π-π stacking interactions in the crystal lattice can be analyzed to predict solubility and stability .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., N-phenyl-1,2,3-thiadiazole-4-carboxamide). Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid dermal contact.
  • Immediate medical consultation for accidental exposure .
  • Proper ventilation to mitigate inhalation risks, as thiadiazole derivatives may release toxic fumes during decomposition .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using AutoDock Vina or Schrödinger) evaluates binding affinities to targets like cannabinoid receptors, as demonstrated for structurally related pyrazole-carboxamides . Pharmacokinetic parameters (e.g., logP for lipophilicity) are optimized using QSAR models .

Q. What strategies address low aqueous solubility in biological assays for this compound?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or tertiary amines) while retaining the thiadiazole core .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as tested for analogous triazole-carboxamides .

Q. How do structural modifications influence the antimicrobial efficacy of thiadiazole-carboxamide derivatives?

  • Methodological Answer : Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -Cl at the 3-position) enhance activity against Gram-positive bacteria by increasing membrane penetration .
  • Hybridization with triazole or pyrazole moieties broadens antifungal spectra, as shown in MIC assays against Candida albicans .
  • Cyclization of the thiadiazole ring improves metabolic stability, reducing hepatic clearance in murine models .

Q. What mechanistic insights explain the antitumor potential of this compound?

  • Methodological Answer : In vitro assays (e.g., MTT on HeLa cells) combined with flow cytometry reveal apoptosis induction via caspase-3/7 activation. Thiadiazole-carboxamides disrupt tubulin polymerization, akin to vinca alkaloids, as confirmed by confocal microscopy . Transcriptomic profiling (RNA-seq) identifies downregulation of PI3K/AKT pathways in treated cells .

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